RTI-113 is a chemical compound primarily recognized for its role as a selective dopamine transporter ligand. It is classified as a phenyltropane derivative, specifically known as 3 beta-(4-chlorophenyl)tropan-2 beta carboxylic acid phenyl ester hydrochloride. This compound has garnered attention in scientific research, particularly in studies related to cocaine dependence and the mechanisms of neurotransmitter action. The molecular formula of RTI-113 is C21H24ClNO2, with a molecular weight of approximately 357.88 g/mol .
The synthesis of RTI-113 involves several key steps:
These synthetic methodologies are crucial for producing RTI-113 in sufficient purity and yield for research applications.
RTI-113 features a complex molecular structure characterized by a bicyclic tropane core with a chlorophenyl substituent. The stereochemistry plays a significant role in its biological activity, with specific configurations at various chiral centers contributing to its selectivity for dopamine transporters.
Key structural data includes:
This structure allows RTI-113 to effectively interact with dopamine transporters, influencing its pharmacological properties .
RTI-113 can participate in various chemical reactions, including:
Common reagents utilized in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride .
RTI-113 primarily functions as a selective inhibitor of dopamine reuptake by binding to dopamine transporters located on presynaptic neurons. This inhibition increases extracellular dopamine levels, which is implicated in its effects on behavior related to cocaine use.
Research indicates that RTI-113 occupies more than 70% of dopamine transporters at doses that effectively reduce cocaine self-administration in animal models. This high occupancy correlates with its ability to mitigate cocaine's reinforcing effects without significantly impacting food-maintained responding .
RTI-113 exhibits several notable physical and chemical properties:
These properties are significant for handling and application in research settings .
RTI-113 has several important applications in scientific research:
RTI-113, chemically designated as Phenyl (2S,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[[3.2.1]octane-2-carboxylate, is a high-affinity phenyltropane cocaine analog. Its systematic IUPAC name reflects its tropane alkaloid backbone, characterized by a nitrogen-containing bicyclic structure. The molecular formula is C₂₁H₂₂ClNO₂, corresponding to a molecular weight of 355.86 g/mol [1] [10].
Structurally, RTI-113 features two critical modifications compared to cocaine and other analogs like RTI-31:
RTI-113 functions as a potent and fully selective dopamine reuptake inhibitor (DRI). It binds to the dopamine transporter with sub-nanomolar to low-nanomolar affinity, effectively blocking dopamine reuptake and increasing synaptic dopamine concentrations. Key mechanistic insights include:
RTI-113 exhibits exceptional selectivity for DAT over NET and SERT, attributed primarily to its 2β-phenyl ester moiety. This selectivity profile distinguishes it from less selective analogs like RTI-112 or cocaine itself:
SERT (IC₅₀): 391 nM ([³H]Paroxetine/[³H]5-HT) [1] [15].This translates to ~46-fold selectivity for DAT over NET and ~74-fold selectivity over SERT (Table 1).
Structural Basis for Selectivity: Mutagenesis studies reveal that residue Tyr151 in NET (equivalent to Phe155 in DAT) sterically hinders RTI-113 binding due to its hydroxyl group. Replacing NET's Tyr151 with Phe (Y151F) dramatically increases RTI-113's NET affinity. Conversely, introducing Tyr into DAT (F155Y) reduces DAT affinity. Replacing RTI-113's 2β-phenyl ester with a methyl ester (as in RTI-31) abolishes this effect, confirming direct interaction between the phenyl ester and Tyr151 in NET [3] [8].
Comparison to Cocaine: Cocaine shows minimal selectivity (DAT/NE ~2-3 fold; DAT/5HT ~1.5-2 fold). RTI-113's structural modifications confer vastly improved DAT specificity [1] [10].
Table 1: Monoamine Transporter Inhibition Profiles (IC₅₀ in nM) [1] [15]
Compound | [³H]CFT (DAT) | [³H]DA (DAT) | [³H]Nisoxetine (NET) | [³H]NE (NET) | [³H]Paroxetine (SERT) | [³H]5-HT (SERT) |
---|---|---|---|---|---|---|
Cocaine | 89.1 | 241-275 | 1990-3300 | 119-161 | 45-1050 | 112-177 |
RTI-31 | 1.1 | 3.68 | 22-37 | 5.86 | 4.0-44.5 | 5.00 |
RTI-113 | 1.98 | 5.25 | 2926 | 242 | 2340 | 391 |
Table 2: Impact of Structural Modifications on Selectivity [1] [3] [8]
Modification | Effect on DAT Affinity | Effect on NET Affinity | Overall DAT Selectivity |
---|---|---|---|
RTI-31 (2β-methyl ester) | High (IC₅₀ ~3.7 nM) | High (IC₅₀ ~5.9 nM) | Low (DAT/NE ~0.6x) |
RTI-113 (2β-phenyl ester) | High (IC₅₀ ~5.3 nM) | Low (IC₅₀ ~242 nM) | High (DAT/NE ~46x) |
RTI-113 possesses distinct pharmacokinetic properties compared to cocaine, significantly influencing its behavioral profile and potential therapeutic utility:
Extended Duration of Action: Behavioral pharmacology studies consistently show RTI-113 has a significantly longer duration than cocaine. In squirrel monkeys, RTI-113's discriminative stimulus effects persisted substantially longer than those of equipotent cocaine doses. Cocaine-like effects peaked within 10-30 minutes post-administration and resolved within 1-2 hours, whereas RTI-113's effects peaked later (30-60 minutes) and lasted 3-4 hours or more in rats and squirrel monkeys [2] [7]. This prolonged effect is attributed to slower metabolic clearance and/or stronger binding to DAT.
High and Sustained DAT Occupancy: PET imaging in rhesus monkeys using the tracer [¹⁸F]FECNT revealed that self-administered reinforcing doses of RTI-113 achieved 94-99% DAT occupancy. This occupancy level is significantly higher than the 65-76% observed for reinforcing doses of cocaine. Furthermore, pretreatment doses of RTI-113 sufficient to reduce cocaine self-administration maintained 72-84% DAT occupancy, indicating sustained target engagement [3] [6].
Impact on Reinforcement Dynamics: The slower onset and longer duration contribute to a lower self-administration rate compared to cocaine under fixed-interval schedules. While cocaine requires frequent administration to maintain effect, fewer RTI-113 infusions per session sustain reinforcement. This pharmacokinetic profile is theorized to contribute to a potentially lower abuse liability compared to rapid-onset, short-acting drugs like cocaine, although RTI-113 itself maintains self-administration [4] [6].
Table 3: Key Pharmacokinetic/Pharmacodynamic Comparisons: Cocaine vs. RTI-113 [2] [3] [6]
Property | Cocaine | RTI-113 | Significance |
---|---|---|---|
Peak Discriminative Effect (rodent/primate) | 10-30 min | 30-60 min | Slower onset for RTI-113 |
Duration of Action | 60-120 min | >180-240 min | RTI-113 lasts 3-4x longer |
DAT Occupancy (Reinforcing Doses) | 65-76% | 94-99% | Near-saturation with RTI-113 |
Infusions per Session (Maintenance) | High | Lower | Fewer RTI-113 infusions needed due to longer duration |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7